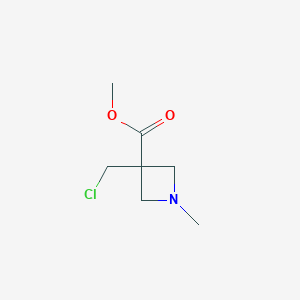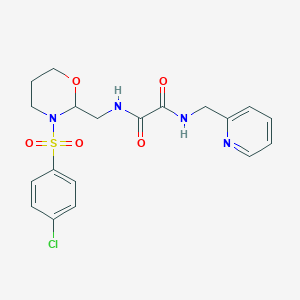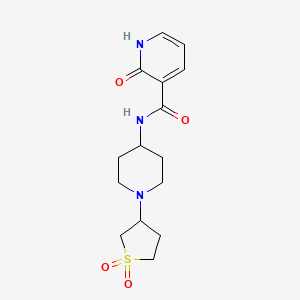
Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a chloromethyl group, which is a functional group that has the chemical formula -CH2-Cl . This group is derived from the methyl group (which has the formula -CH3), by replacing one hydrogen atom with a chlorine atom . Compounds with this group are a subclass of the organochlorines .
Molecular Structure Analysis
Chloromethyl methyl ether (CMME) is an ether with the formula CH3OCH2Cl . It is used as an alkylating agent and industrial solvent to manufacture dodecylbenzyl chloride, water repellents, ion-exchange resins, polymers, and as a chloromethylation reagent .Chemical Reactions Analysis
Chloromethane, also called methyl chloride, Refrigerant-40, R-40 or HCC 40, is an organic compound with the chemical formula CH3Cl . It is a colorless, sweet-smelling, flammable gas .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure . For example, metformin hydrochloride, a different compound, has been studied for its physical and chemical properties .科学的研究の応用
Alteration of DNA and Antitumor Activity
Research on compounds structurally related to "Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate" has shown applications in understanding DNA interactions and antitumor activities. For example, studies on the alteration of DNA by specific compounds reveal insights into the degeneration of DNA and the induced repair synthesis, highlighting the compounds' potential impact on DNA stability and response mechanisms (Mizuno & Decker, 1976). Additionally, the synthesis and evaluation of certain imidates and amidines have contributed to antitumor research, with some compounds exhibiting significant activity against murine leukemia (Kini, Robins, & Avery, 1989).
Synthesis and Chemical Transformations
Studies on the lithiation of oxazolines and the synthesis of substituted oxazolinyl epoxides and aziridines illustrate the chemical versatility of related compounds. These transformations enable the synthesis of various derivatives, showcasing the role of such compounds in organic synthesis and potential applications in medicinal chemistry (Capriati et al., 2001). The reaction scope of methyl triazine-carboxylate with amidines, for example, highlights rapid reactions at room temperature, offering pathways to synthesize pyrimidines in high yields, relevant for drug development (Quiñones, Wu, & Boger, 2021).
Biochemical Applications and Methylation Studies
Further research into the biochemical applications of these compounds includes studies on chloromethane as a novel methyl donor for the biosynthesis of esters and anisoles, demonstrating the role of halomethylated compounds in primary metabolism and natural product synthesis (Harper et al., 1989). Additionally, DNA hypomethylation studies linked to certain azetidine derivatives contribute to understanding the mechanisms of carcinogenesis and genomic stability, highlighting the compounds' significance in cancer research (Chen et al., 1998).
作用機序
Safety and Hazards
将来の方向性
The reduction of both the chloromethyl and aldehyde functionalities of CMF into methyl groups renders 2,5-dimethylfuran (DMF). DMF has a gross calorific value of 33.7 MJ/kg, compared to 26.9 MJ/kg for ethanol and 43.2 MJ/kg for gasoline . Having similar physicochemical properties to those of gasoline, DMF has attracted significant attention as a potential biofuel .
特性
IUPAC Name |
methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-9-4-7(3-8,5-9)6(10)11-2/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLLEZAXFCRSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)(CCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2777499.png)
![5-Methyl-7-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2777500.png)
![Pyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2777502.png)
![8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2777505.png)
![1-phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2777506.png)

![Methyl 4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2777508.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2777509.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2777512.png)
![2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2777514.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2777515.png)